molecular formula C14H10N2O2 B599734 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one CAS No. 181122-95-2

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one

Cat. No. B599734
CAS RN: 181122-95-2
M. Wt: 238.246
InChI Key: UBPYLMGYIGLNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one, also known as 4-HPNN, is an important organic compound that has been studied for its numerous applications in scientific research. 4-HPNN has a wide range of uses, from its synthesis method to its biochemical and physiological effects. In

Scientific Research Applications

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one has a variety of scientific research applications. It has been used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. It has also been used as a fluorescent probe to detect the presence of metal ions in solution, as well as a potential antioxidant agent. 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one has also been used to study the effects of oxidative stress in cells, as well as its potential use as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one is not fully understood. However, it is believed that 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one acts as an inhibitor of xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one has been shown to induce apoptosis in certain types of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one have not been extensively studied. However, it has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. It has also been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one has been shown to induce apoptosis in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, it is a relatively stable compound, and can be stored for extended periods of time without degradation. However, there are some limitations to using 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one in lab experiments. It is not soluble in water, and therefore must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide. Additionally, it is not very soluble in most organic solvents, and must be used at concentrations of 10 mM or less.

Future Directions

There are numerous potential future directions for 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one research. It could be studied further for its potential use as an inhibitor of xanthine oxidase and as an antioxidant. Additionally, it could be studied for its potential use as an anti-cancer agent. It could also be studied for its potential use as a fluorescent probe to detect the presence of metal ions in solution. Finally, it could be studied further for its potential use in drug delivery systems, as well as its potential use in other biomedical applications.

Synthesis Methods

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one can be synthesized using a variety of methods. The most common method is the condensation reaction between isatylacetophenone and 2-amino-1,5-naphthyridine. This reaction produces 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one in a yield of around 75%. Other methods of synthesis include the reaction between 4-acetylphenol and 2-amino-1,5-naphthyridine, as well as the reaction between 4-hydroxybenzaldehyde and 2-amino-1,5-naphthyridine.

properties

IUPAC Name

4-hydroxy-3-phenyl-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11(9-5-2-1-3-6-9)14(18)16-10-7-4-8-15-12(10)13/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPYLMGYIGLNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=CC=N3)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716361
Record name 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one

CAS RN

181122-95-2
Record name 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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